molecular formula C16H29N B8472651 1-[3-(4-Methylcyclohex-3-en-1-yl)butyl]piperidine CAS No. 56677-08-8

1-[3-(4-Methylcyclohex-3-en-1-yl)butyl]piperidine

Cat. No. B8472651
CAS RN: 56677-08-8
M. Wt: 235.41 g/mol
InChI Key: UAKRUZKKMQUJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04030908

Procedure details

The procedure of Example 1 was followed using 50g (0.3 mole) of 3-(4-methyl-3-cyclohexenyl)butyraldehyde and 28g (0.33 mole) of piperdine. Obtained following distillation was 31g of a mixture of N-[3 . . . butyl] piperdine and N-[3-(4-methylcyclohexyl)butyl]piperdine; bp 89- 91° (0.1mm); ir (τ max. film) 3.5 (s), 3.7 (s), 6.9 (s), 7.3 (s), 8.7 (s), 9.0 (s), 9.7 (s), 11.6 (m), 12.6 (w) microns; nmr (δ, CDCl3) 5.37 (m, 1H), 2.95 to 2.55 (m, 6H), 2.0 to 0.8 (m, 22H) ppm; ms (molecular ion) 236 and 238. ##STR2##
[Compound]
Name
50g
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
28g
Quantity
0.33 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH:8]([CH3:12])[CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH:8]([CH3:12])[CH2:9][CH2:10][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:4][CH:3]=1

Inputs

Step One
Name
50g
Quantity
0.3 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)C(CC=O)C
Step Three
Name
28g
Quantity
0.33 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained
DISTILLATION
Type
DISTILLATION
Details
distillation
ADDITION
Type
ADDITION
Details
31g of a mixture of N-[3

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)C(CCN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.